molecular formula C9H9BrO2S B2734802 2-[(4-Bromophenyl)sulfanyl]propanoic acid CAS No. 18739-77-0

2-[(4-Bromophenyl)sulfanyl]propanoic acid

Cat. No. B2734802
CAS RN: 18739-77-0
M. Wt: 261.13
InChI Key: BOZTVOOYSYAINR-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)sulfanyl]propanoic acid, also known as 4-bromo-2-sulfanylbenzoic acid (BSBA), is an organic acid that has a wide range of scientific applications in research and laboratory experiments. It is a colorless solid at room temperature and is soluble in both water and organic solvents. BSBA has been used in a variety of scientific research applications, including as a reagent in biochemical and physiological studies. BSBA has a unique structure and properties that make it an ideal reagent for a variety of research applications.

Scientific Research Applications

  • “2-[(4-Bromophenyl)sulfanyl]propanoic acid” is a chemical compound with the molecular formula C9H9BrO2S . It has a molecular weight of 261.14 .
  • It is also known as Benzeneacetic acid, 4-bromo-α-methyl- .
  • The compound is typically stored at room temperature and appears as a powder .
  • It’s important to handle this compound with care as it may pose certain health risks. Safety precautions such as avoiding inhalation, contact with skin or eyes, and ingestion are recommended .

However, one potential area of application could be in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is often used in exploring potential therapeutic targets for diseases. “2-[(4-Bromophenyl)sulfanyl]propanoic acid” might be used in experiments related to protein structure, function, interactions, or expression levels.

properties

IUPAC Name

2-(4-bromophenyl)sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2S/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZTVOOYSYAINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Bromophenyl)sulfanyl]propanoic acid

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